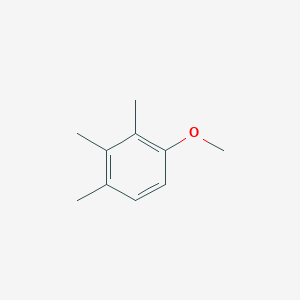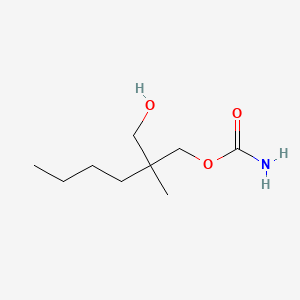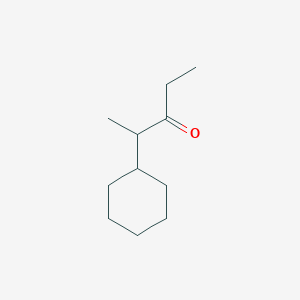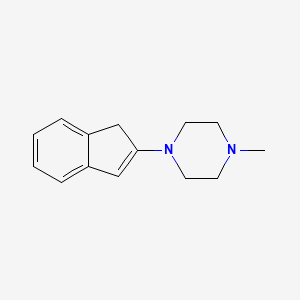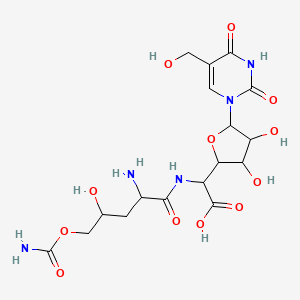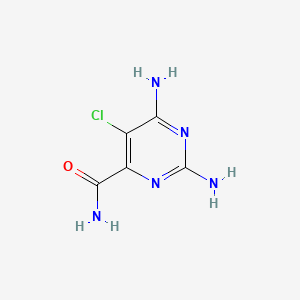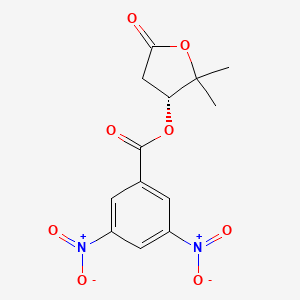
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate is a chemical compound with a complex structure that includes a dinitrobenzoate group and a dimethyl-oxooxolan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with (3R)-2,2-dimethyl-5-oxooxolan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydroxylamines.
Wissenschaftliche Forschungsanwendungen
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The dinitrobenzoate group can participate in electron transfer reactions, while the oxolan ring may interact with hydrophobic pockets in proteins. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl benzoate: Lacks the nitro groups, resulting in different reactivity and applications.
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 4-nitrobenzoate: Contains a single nitro group, leading to different chemical properties.
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 2,4-dinitrobenzoate: Has nitro groups in different positions, affecting its reactivity and interactions.
Uniqueness
The presence of two nitro groups in (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate makes it unique compared to similar compounds. These nitro groups can participate in various chemical reactions, providing opportunities for further functionalization and application in diverse fields.
Eigenschaften
CAS-Nummer |
21860-28-6 |
|---|---|
Molekularformel |
C13H12N2O8 |
Molekulargewicht |
324.24 g/mol |
IUPAC-Name |
[(3R)-2,2-dimethyl-5-oxooxolan-3-yl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H12N2O8/c1-13(2)10(6-11(16)23-13)22-12(17)7-3-8(14(18)19)5-9(4-7)15(20)21/h3-5,10H,6H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
GNQWNFLFBCGZCG-SNVBAGLBSA-N |
Isomerische SMILES |
CC1([C@@H](CC(=O)O1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Kanonische SMILES |
CC1(C(CC(=O)O1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


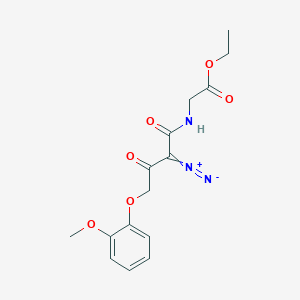

![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
